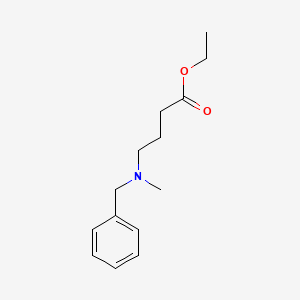
Ethyl 4-(benzyl(methyl)amino)butanoate
Descripción general
Descripción
Ethyl 4-(benzyl(methyl)amino)butanoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(benzyl(methyl)amino)butanoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of ethyl butanoate with appropriate amines and benzyl derivatives under controlled conditions, often utilizing protective group strategies to ensure selectivity during the reaction processes.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . It has shown activity against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The compound's structural characteristics allow it to interact effectively with bacterial targets, enhancing its efficacy.
Cancer Therapeutics
One notable aspect of this compound is its potential role in cancer therapy . Studies have demonstrated that derivatives of this compound can mitigate drug resistance in leukemia cells, suggesting applications in treating multiple drug-resistant cancers. The ability to enhance the efficacy of existing cancer therapies makes this compound particularly relevant in therapeutic research.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Detailed Research Insights
- Antimicrobial Activity : this compound has been investigated for its ability to inhibit bacterial growth. In vitro assays revealed significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.
- Cancer Resistance : In studies focusing on leukemia cells, the compound was found to interact synergistically with existing therapies, improving treatment outcomes for drug-resistant cases. This highlights the potential for incorporating this compound into combination therapies.
- Antimycobacterial Properties : A series of derivatives were synthesized and evaluated against M. tuberculosis strains, revealing promising results in inhibiting both drug-susceptible and drug-resistant strains . These findings underscore the compound's versatility and potential application in infectious disease treatment.
Propiedades
IUPAC Name |
ethyl 4-[benzyl(methyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)10-7-11-15(2)12-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLHLVRKJLNKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















